molecular formula C23H36N4O2 B4599460 2-[4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol

2-[4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol

Cat. No.: B4599460
M. Wt: 400.6 g/mol
InChI Key: VKVZPCGNDLZCFO-UHFFFAOYSA-N
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Description

2-[4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol is a useful research compound. Its molecular formula is C23H36N4O2 and its molecular weight is 400.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.28382640 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modification

This compound is involved in chemical processes such as the removal of methoxybenzyl protecting groups. A study demonstrated that methoxybenzyl protecting groups of alcohols could be removed efficiently with DDQ in neutral conditions, which leaves other usual protecting groups unchanged (Oikawa, Yoshioka, & Yonemitsu, 1982). This showcases the compound's role in specific chemical syntheses where selective deprotection is required without affecting other sensitive functional groups.

Catalyst and Initiator in Polymerization

The compound has been studied in the context of initiating ring-opening polymerization without the need for protecting hydroxyl groups. Research on commercial aminoalcohols as direct initiators for N-heterocyclic carbene-organocatalyzed ring-opening polymerization highlighted the tolerance of such reactions to nonprotected hydroxyl groups, demonstrating control over molar masses and high chain-end fidelity (Bakkali-Hassani et al., 2018). This finding opens pathways for metal-free telechelics synthesis, showcasing the utility of the compound in advanced polymer chemistry.

Pyrazole Derivatives Synthesis

In the realm of organic synthesis, the compound's structural motif is crucial for the synthesis of pyrazole derivatives. A study outlined a method for converting dimethylpyrazolium salts to methylpyrazoles, a procedure beneficial for synthesizing aminopyrazoles not easily obtainable by other methods (Cross, Arotin, & Ruopp, 1980). This highlights the compound's importance in synthesizing structurally complex and functionally diverse pyrazole derivatives.

Medicinal Chemistry and Drug Design

The compound also finds relevance in medicinal chemistry, where it serves as a precursor or a structural component in the synthesis of pharmacologically active molecules. For instance, its structural framework is used in synthesizing potent PPARpan agonists, contributing to the development of new therapeutic agents (Guo et al., 2006). This application underscores the compound's role in drug discovery and development, providing a basis for creating new drugs with potential health benefits.

Properties

IUPAC Name

2-[4-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-[(3-methoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N4O2/c1-17(2)27-19(4)23(18(3)24-27)16-25-10-11-26(21(15-25)9-12-28)14-20-7-6-8-22(13-20)29-5/h6-8,13,17,21,28H,9-12,14-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVZPCGNDLZCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)CN2CCN(C(C2)CCO)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol
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2-[4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol
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2-[4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol
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2-[4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol
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2-[4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol
Reactant of Route 6
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2-[4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.